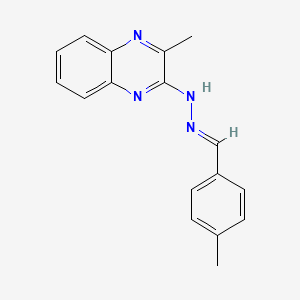
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetically engineered chemical belonging to the class of diazepines and pyrazoles. Structurally complex, its unique arrangement confers specific biochemical properties, making it significant in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions Creating (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride involves multiple synthetic steps. Key precursors, 1H-pyrazole and 2,5-dichlorophenyl ketone, react under controlled conditions. Intermediate compounds are synthesized through a series of nucleophilic substitutions and cyclization reactions, concluding with hydrochloride addition to yield the target compound. Industrial Production Methods Industrial synthesis scales up these reactions using continuous flow reactors, ensuring high yield and purity. Catalysts and automated control systems optimize reaction rates and temperatures, maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Its diazepane ring and pyrazole moiety are particularly reactive sites. Common Reagents and Conditions Common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents like alkyl halides. Major Products Formed Oxidation often results in carboxylic acid derivatives, while reduction can lead to alcohol derivatives. Nucleophilic substitution usually modifies the diazepane ring.
Scientific Research Applications
Chemistry This compound is used as a building block in synthetic organic chemistry to create more complex molecules. Biology Studies show it interacts with specific proteins, influencing biological pathways. Medicine Industry It serves as a reagent in industrial chemical processes, including material synthesis.
Mechanism of Action
Molecular Targets and Pathways The compound's interaction with molecular targets like enzymes or receptors affects biological pathways. Its unique structure enables selective binding, modulating enzyme activities or receptor functions, which can be harnessed for therapeutic effects.
Comparison with Similar Compounds
Comparison and Uniqueness Compared to other diazepines and pyrazoles, its dual functional groups confer greater reactivity and versatility. Similar compounds include 1,4-diazepane derivatives and pyrazole-based molecules, which, while similar, lack the specific combination of properties unique to (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O.ClH/c18-14-3-4-16(19)15(13-14)17(24)22-7-2-6-21(9-11-22)10-12-23-8-1-5-20-23;/h1,3-5,8,13H,2,6-7,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLCVQHODTBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[1-(3-methylbenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2612783.png)





